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Compound of Interest

Compound Name: C1-resveratrol

CAS No.: 1638296-40-8

Cat. No.: B606443 Get Quote

Executive Summary
C1-Resveratrol (often referred to simply as Compound 1 or C1) is a novel, synthetic small-

molecule derivative of trans-resveratrol, engineered specifically to address the multi-factorial

pathology of Atrial Fibrillation (AF).[1] Unlike traditional anti-arrhythmics that target single ion

channels (often leading to pro-arrhythmic side effects), C1 functions as a multi-target

antagonist.[1]

It combines the potent ion channel blocking capabilities of synthetic anti-arrhythmics

(specifically targeting Kv1.5,

, and late

) with the cardioprotective, anti-remodeling properties of its parent molecule, resveratrol
(targeting NFAT signaling and ROS).[1] This guide details the physicochemical properties,
mechanistic pharmacology, and experimental protocols for evaluating C1 in drug discovery
workflows.

Part 1: Chemical Identity & Pharmacophore Design
C1 was developed via a rational drug design approach, hybridizing the stilbene scaffold of

resveratrol with pharmacophores resembling AVE0118 (a known Kv1.5 blocker). This structural

modification overcomes the low potency of resveratrol against atrial-specific potassium

channels while retaining its genomic and antioxidant effects.
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Chemical Specifications
Property Detail

Common Name C1-Resveratrol; Compound 1

IUPAC Name
N-{2'-[2-(4-Hydroxy-phenyl)-vinyl]-biphenyl-2-

ylmethyl}-2-(4-methoxy-phenyl)-acetamide

CAS Number 1638296-40-8

Molecular Formula

Molecular Weight 449.55 g/mol

Solubility
DMSO (>10 mM); Ethanol (Low); Water

(Insoluble)

Parent Scaffold trans-Resveratrol (3,5,4'-trihydroxystilbene)

Part 2: Mechanistic Profile (The "Core")
C1 is defined by its "Dual-Arm" Mechanism:

Electrical Remodeling Control: Acute modulation of atrial-specific ion channels to prolong

refractoriness without inducing ventricular arrhythmias.[1]

Structural Remodeling Control: Chronic suppression of hypertrophic signaling and oxidative

stress.[1]

Ion Channel Pharmacology
The defining characteristic of C1 is its atrial selectivity, achieved by targeting channels

predominantly expressed in the atria (Kv1.5,

).

Target A: Kv1.5 (Ultra-rapid Delayed Rectifier,

)
Action: Potent inhibition of the peak and late components of
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.[1][2][3][4][5]

Potency:

(Peak);

(Late).[1][2][3][4]

Kinetics: Exhibits frequency-dependent inhibition.[1][2][4] The block is significantly more

potent at high stimulation frequencies (3 Hz) compared to low frequencies (1 Hz).[5] This

"use-dependence" is critical for AF therapy, as the drug preferentially affects rapidly firing

atrial tissue while sparing normal sinus rhythm.

Target B:

(Acetylcholine-activated

current)[1]
Action: Inhibits the constitutively active

often observed in chronic AF.[1]

Potency:

.[1][4]

Significance: Prevents the vagal-mediated shortening of Action Potential Duration (APD) that

stabilizes re-entrant rotors in AF.[1]

Target C: Nav1.5 (Late Sodium Current,

)
Action: Preferential inhibition of the Late sodium current over the Peak current.[1][3]

Potency:

(Late) vs
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(Peak).[1]

Significance: Reducing late

prevents intracellular calcium overload and Early Afterdepolarizations (EADs), a common
trigger for arrhythmias.[1]

Safety Profile: hERG (Kv11.1)
Action: Weak inhibition.

Potency:

.[1]

Safety Margin: The ~100-fold selectivity for Kv1.5 over hERG minimizes the risk of QT

prolongation and Torsades de Pointes (TdP), a major failure point for class III anti-

arrhythmics.[1]

Signaling Pathway Modulation
C1 retains the non-ionic bioactivity of resveratrol, acting as a genomic modulator.

NFAT Inhibition: C1 inhibits the Calcineurin-NFAT pathway.[1] In AF, rapid atrial rates cause

influx, activating calcineurin, which dephosphorylates NFAT. Nuclear NFAT triggers
hypertrophic gene expression.[1] C1 blocks this translocation.

Antioxidant Activity: C1 scavenges Reactive Oxygen Species (ROS), reducing the oxidative

stress that promotes atrial fibrosis.[1]

Visualization: C1 Multi-Target Mechanism
The following diagram illustrates the convergence of ionic and non-ionic pathways targeted by

C1.[1]
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Caption: Figure 1. Dual-arm mechanism of C1-Resveratrol targeting atrial-selective ion

channels and remodeling pathways.

Part 3: Experimental Protocols
To validate C1 efficacy in a research setting, the following protocols are recommended. These

are self-validating systems designed to confirm both potency and mechanism.[1]

Protocol 1: Whole-Cell Patch Clamp (Kv1.5)
Objective: Determine

and frequency dependence of C1 on
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.

Cell Preparation: Use CHO cells or HEK293 cells stably expressing human KCNA5 (Kv1.5).

[1]

Solutions:

Pipette (Intracellular):[1] 135 mM KCl, 5 mM EGTA, 10 mM HEPES, 5 mM Glucose (pH

7.2).

Bath (Extracellular):[1] 135 mM NaCl, 5 mM KCl, 1 mM

, 1 mM

, 10 mM HEPES, 10 mM Glucose (pH 7.4).

Voltage Protocol:

Hold cells at -80 mV.

Depolarize to +50 mV for 300 ms to elicit

.[1]

Return to -80 mV.[1]

Drug Application:

Perfuse C1 (0.01 – 10

) for 5 minutes per concentration.[1]

Critical Step: Run the protocol at 1 Hz (low frequency) and 3 Hz (high frequency).

Analysis:

Measure peak current amplitude at the end of the pulse.[1]

Calculate % inhibition:
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.

Fit data to Hill equation to derive

.[1]

Validation Criteria: C1 must show >50% inhibition at 1

(3 Hz) with minimal effect on holding current.[1]

Protocol 2: NFAT Nuclear Translocation Assay
Objective: Assess inhibition of structural remodeling signaling.[1]

Cell Model: Neonatal Rat Ventricular Myocytes (NRVMs) or HL-1 Atrial cells.

Transfection: Transfect cells with an NFAT-GFP reporter plasmid.[1]

Induction: Stimulate hypertrophy using Phenylephrine (PE) (10

) or Angiotensin II.[1]

Treatment: Co-incubate with C1 (1

) vs Vehicle (DMSO).

Imaging:

Fix cells after 24 hours.[1]

Stain nuclei with DAPI.[1]

Quantify GFP signal: Ratio of (Nuclear GFP / Cytosolic GFP).

Result: PE treatment should increase the Nuclear/Cytosolic ratio.[1] C1 treatment should

retain NFAT-GFP in the cytosol (Ratio < 1.0).

Visualization: Experimental Workflow
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Caption: Figure 2. Parallel validation workflows for ionic (left) and non-ionic (right) efficacy of

C1.

Part 4: Data Summary & Comparative Potency
The following table summarizes the inhibitory constants of C1 compared to its parent molecule,

Resveratrol. Note the dramatic increase in potency against Kv1.5.[1]

Target Channel Parameter C1-Resveratrol Resveratrol Fold
Improvement

Kv1.5 (Peak) Inhibition
0.36 66.0 ~180x

Kv1.5 (Late) Inhibition
0.11 N/A High

Inhibition
1.9 Weak Significant

Nav1.5 (Late) Inhibition
1.0 26.0 ~26x

hERG Safety Screen 30.0 > 50 Selectivity

retained

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b606443?utm_src=pdf-body-img
https://www.researchgate.net/publication/337934201_Small-Molecule_Modulators_of_Mitochondrial_Channels_as_Chemotherapeutic_Agents
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606443?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Interpretation: C1 achieves sub-micromolar potency against the primary atrial repolarization

current (

), making it a viable pharmacological candidate where resveratrol was only a dietary
supplement with weak acute effects.[1]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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